molecular formula C36H56O4 B13967172 5-alpha-Stigmastane-3-beta,5,6-beta-triol 3-monobenzoate CAS No. 59297-18-6

5-alpha-Stigmastane-3-beta,5,6-beta-triol 3-monobenzoate

Cat. No.: B13967172
CAS No.: 59297-18-6
M. Wt: 552.8 g/mol
InChI Key: ICXVTVDXKXOCCK-VMTMXRMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-alpha-Stigmastane-3-beta,5,6-beta-triol 3-monobenzoate (CAS 20835-91-0) is a stigmastane-derivative steroid with a documented biological profile for research purposes. This compound belongs to the class of organic compounds known as stigmastanes and derivatives, which are sterol lipids with a structure based on a cholestane moiety bearing an ethyl group at the carbon atom C24 . A key area of historical investigation for this compound is in reproductive biology. Studies have shown that it exhibits significant antifertility activity when administered orally during the pre-implantation stage of pregnancy in mice . Interceptive activity was also observed in a rabbit model following a single dose on day 8 of pregnancy . While the compound did not demonstrate distinct estrogenic or androgenic properties in bioassays, it has shown some progestagenic activity in testing . This research-grade chemical is offered for further investigation into its mechanisms and potential applications in scientific research. It is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in a controlled laboratory setting.

Properties

CAS No.

59297-18-6

Molecular Formula

C36H56O4

Molecular Weight

552.8 g/mol

IUPAC Name

[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-5,6-dihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C36H56O4/c1-7-25(23(2)3)14-13-24(4)29-15-16-30-28-21-32(37)36(39)22-27(40-33(38)26-11-9-8-10-12-26)17-20-35(36,6)31(28)18-19-34(29,30)5/h8-12,23-25,27-32,37,39H,7,13-22H2,1-6H3/t24-,25-,27+,28+,29-,30+,31+,32-,34-,35-,36+/m1/s1

InChI Key

ICXVTVDXKXOCCK-VMTMXRMOSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)O)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)O)C)C(C)C

Origin of Product

United States

Preparation Methods

Starting Material

  • The synthesis typically begins with 3-beta-hydroxy-5-alpha-cholestane derivatives or stigmastane analogs.
  • These precursors possess the steroid tetracyclic framework necessary for subsequent functionalization.

Formation of 5,6-Epoxide Intermediate

  • The 5,6-double bond (if present) or corresponding methylene group is epoxidized using m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperature (0°C), followed by warming to room temperature over several hours.
  • This produces a 5-alpha,6-alpha-epoxy-5-alpha-cholestan-3-beta-yl acetate intermediate with high regio- and stereoselectivity.

Conversion to 5,6-Triol

  • The epoxide is then subjected to ring-opening reactions using nucleophiles such as dialkylamines or aminodialkanols in benzene or dichloromethane.
  • This step yields the 5,6-diol (triol) system with hydroxyl groups at 5-beta and 6-beta positions, preserving the 3-beta hydroxyl group.
  • Acidic treatment with perchloric acid in acetone cleaves the epoxy ring and can also remove protecting groups if present, yielding the triol.

Esterification at 3-beta Hydroxyl

  • The free 3-beta hydroxyl group is selectively esterified with benzoic acid derivatives or benzoyl chloride in the presence of bases or catalysts such as pyridine or DMAP (4-dimethylaminopyridine).
  • This step forms the 3-monobenzoate ester , which enhances the compound's stability and modifies biological activity.
  • Reaction conditions are optimized to avoid esterification at other hydroxyl groups.

Purification and Characterization

  • The final product is purified by recrystallization from suitable solvents such as aqueous methanol or ethyl acetate.
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.

Summary Table of the Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Epoxidation m-Chloroperbenzoic acid, dichloromethane, 0°C to RT 5-alpha,6-alpha-epoxy-5-alpha-cholestan-3-beta-yl acetate
2 Epoxide ring-opening Dialkylamine or iminodialkanol, benzene or dichloromethane, RT, sealed vessel 5,6-beta-diol triol intermediate
3 Acidic cleavage Perchloric acid in acetone, RT 5-alpha-Stigmastane-3-beta,5,6-beta-triol
4 Esterification Benzoyl chloride or benzoic acid derivative, base catalyst (pyridine/DMAP) 5-alpha-Stigmastane-3-beta,5,6-beta-triol 3-monobenzoate
5 Purification Recrystallization from aqueous methanol or ethyl acetate Pure final compound

Research Findings and Notes on Preparation

  • The triol and its monobenzoate derivative have been isolated from plant sources such as pineapple leaves (Ananas comosus) and Breynia fruticosa, but synthetic preparation is preferred for purity and scale.
  • The compound exhibits biological activities including antifertility and abortifacient effects in animal models, which necessitates precise control over stereochemistry during synthesis.
  • The use of m-chloroperbenzoic acid for epoxidation is well-established for generating 5,6-epoxy steroids, which are key intermediates for triol formation.
  • Esterification at the 3-beta hydroxyl is critical for modulating biological properties and often requires mild conditions to prevent side reactions.
  • The multistep synthesis requires careful monitoring of stereochemical outcomes to ensure the correct beta and alpha orientations of hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions

5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-alpha-Stigmastane-3-beta,5,6-beta-triol 3-monobenzoate is a steroid with several biological activities and potential applications. Research on this compound has revealed its antifertility properties and other pharmacological actions .

Antifertility Activity

  • In Mice: Administering 5-alpha-stigmastane-3-beta,5,6-beta-triol 3-monobenzoate at a dose of 40 mg/kg/day to mice showed significant antifertility activity when given orally in single or consecutive doses during the pre-implantation stage of pregnancy .
  • In Rabbits: The compound displayed interceptive activity in rabbits when administered on Day 8 of pregnancy in a single dose .
  • Mechanism: Studies in rats and rabbits suggest that steroid 5α-stigmastane-3β, 5,6β-triol 3-monobenzoate exhibits antilutetrophic and antiovulatory activity .

Other Activities

  • Estrogenic and Androgenic Properties: According to a bioassay, the compound did not show any distinct estrogenic or androgenic properties .
  • Progestagenic Activity: The compound showed some progestagenic activity in the McPhail test .
  • Abortive Effects: According to studies conducted in rats, steroid 5α-stigmastane-3β, 5,6β-triol 3-monobenzoate extracted from Ananas comosus leaves exhibit abortive activity .

Mechanism of Action

The mechanism of action of 5alpha-Stigmastane-3beta,5,6beta-triol 3-benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at positions 3, 5, and 6 allow the compound to form hydrogen bonds with various biological molecules, influencing their activity. The benzoate group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cholestane-3β,5α,6β-triol

Structure : A cholesterol oxidation product (oxysterol) with hydroxyl groups at 3β, 5α, and 6β positions, lacking the stigmastane side chain and benzoate group.
Biological Activity :

  • Genotoxicity: Induces DNA damage via reactive oxygen species (ROS) formation .
  • Role in Disease: Found in oxidized low-density lipoprotein (LDL) and atherosclerotic plaques, contributing to endothelial dysfunction .
Table 1: Key Differences Between Target Compound and Cholestane-3β,5α,6β-triol
Property 5α-Stigmastane-3β,5,6β-triol 3-Monobenzoate Cholestane-3β,5α,6β-triol
Source Plant-derived (Ananas comosus) Cholesterol oxidation
Key Modifications 3β-benzoate ester, stigmastane side chain No ester, cholestane backbone
Primary Activity Antifertility (rodents) Atherosclerosis, genotoxicity
Mechanism Ca²⁺ channel antagonism, NO interference ROS-mediated DNA damage
Toxicity Acute toxicity observed at high doses Cytotoxic, mutagenic

Cholestane-3β,5α,6α-triol

Structure : A stereoisomer of cholestane-3β,5α,6β-triol with a 6α-hydroxyl group.
Biological Activity :

  • Identified as a novel autoxidation product in LDL, co-occurring with the 6β isomer .
  • Comparison: The 6α configuration reduces efficacy in ROS generation compared to the 6β isomer, highlighting the importance of stereochemistry in oxidative stress pathways .

Ergosterol Peroxide and β-Sitosterol

Structural Context : Both are Ananas comosus-derived steroids but lack the triol-benzoate structure.
Functional Contrast :

  • β-Sitosterol : A phytosterol with weak antifertility effects compared to the target compound .

Marine Epoxy Sterol (9α,11α-Epoxy-5α-cholest-7-ene-3β,5,6β-triol)

Structure: Features an additional 9α,11α-epoxide group on the cholestane backbone. Biological Activity: Marine-derived with unknown reproductive effects but studied for cytotoxic properties . Comparison: The epoxy group alters metabolic stability and membrane interactions, diverging from the target compound’s antifertility specialization .

Metabolic and Toxicological Profiles

Metabolism

  • Target Compound: Limited data on metabolism, but esterases likely hydrolyze the benzoate group, yielding 5α-stigmastane-3β,5,6β-triol .
  • Cholestane-3β,5α,6β-triol : Metabolized to cholestane-3β,5α-diol-6-one and fatty acid esters in rats, indicating hepatic processing .

Toxicity

  • Cholestane-3β,5α,6β-triol is genotoxic and linked to cancer progression via ROS .

Biological Activity

5-alpha-Stigmastane-3-beta,5,6-beta-triol 3-monobenzoate is a steroid compound that has garnered attention for its biological activities, particularly in the context of antifertility effects and hormonal interactions. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is classified as a phytosterol, which shares structural similarities with cholesterol. Its chemical formula is C29H52O3C_{29}H_{52}O_3 and it is characterized by three hydroxyl groups at positions 3, 5, and 6. The addition of a benzoate group enhances its lipophilicity, which may influence its biological activity.

Research indicates that 5-alpha-stigmastane-3-beta,5,6-beta-triol 3-monobenzoate exhibits significant antifertility properties. In studies conducted on mice, administration of the compound at a dosage of 40 mg/kg/day resulted in notable antifertility effects during the pre-implantation stage of pregnancy. The compound demonstrated 100% interceptive activity when administered orally on specific days of gestation (Days 6-7) but was ineffective when given on Days 10, 13, or 16 .

The compound's mechanism appears to involve interference with hormonal pathways essential for maintaining pregnancy. Notably, the interceptive activity was abolished when prolactin, progesterone, or luteinizing hormone (LH) were simultaneously injected, suggesting that these hormones play a critical role in mediating the effects of the steroid .

Study Dosage Effect Timing
Mice Study40 mg/kg/dayAntifertilityDays 6-7
Mice Study40 mg/kg/dayNo effectDays 10, 13, 16

Estrogenic and Androgenic Properties

The hormonal profile of the compound reveals that it does not exhibit distinct estrogenic or androgenic properties based on bioassay methods. However, it displayed some progestagenic activity in specialized tests (McPhail test), indicating potential interactions with progesterone receptors . This progestagenic effect may contribute to its antifertility activity by altering the uterine environment necessary for implantation.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this steroid. Acute toxicity studies indicated that while the compound has significant biological effects at certain dosages, its safety margin requires careful consideration in therapeutic contexts. Further investigations are necessary to delineate any long-term effects associated with chronic exposure or high doses .

Case Studies and Research Findings

Several case studies have highlighted the implications of using this compound in contraceptive research:

  • Mice Studies : Demonstrated consistent antifertility results across different trials.
  • Rabbit Studies : Similar interceptive activities were noted when administered during early gestation .
  • Human Studies : Limited human clinical trials have been reported; thus, more extensive research is needed to assess applicability in human contraceptive methods.

Q & A

Q. What experimental methodologies are recommended for determining the acute toxicity of 5-alpha-Stigmastane-3-beta,5,6-beta-triol 3-monobenzoate in preclinical models?

Acute toxicity studies typically employ standardized protocols such as the OECD Test Guideline 423, using rodent models (e.g., mice or rats). Key steps include:

  • Administering escalating doses via oral, intraperitoneal, or intravenous routes.
  • Monitoring mortality, clinical signs (e.g., lethargy, convulsions), and histopathological changes over 14 days.
  • Calculating LD50 values using probit analysis or non-linear regression. Evidence from teratological studies on this compound highlights dose-dependent effects on fertility and embryonic development, with observed anomalies at higher doses . Safety protocols (e.g., PPE, ventilation) must align with laboratory hygiene plans to mitigate exposure risks .

Q. How can researchers structurally characterize 5-alpha-Stigmastane-3-beta,5,6-beta-triol 3-monobenzoate using spectroscopic techniques?

Structural elucidation involves:

  • Nuclear Magnetic Resonance (NMR): Assigning proton (¹H) and carbon (¹³C) signals to confirm stereochemistry (e.g., 3-beta,5,6-beta triol configuration) and benzoate esterification.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C₃₄H₅₀O₄) and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifying functional groups like hydroxyl (broad ~3200 cm⁻¹) and ester carbonyl (sharp ~1720 cm⁻¹). Computational tools (e.g., density functional theory) can predict spectral data to validate experimental results .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Cell Viability Assays: MTT or resazurin-based tests to assess cytotoxicity in target cell lines (e.g., cancer, reproductive cells).
  • Enzyme Inhibition Studies: Fluorescence polarization or calorimetry to evaluate interactions with steroidogenic enzymes (e.g., 5-alpha reductase).
  • Receptor Binding Assays: Radioligand displacement assays for steroid receptors (e.g., androgen, estrogen). Dose-response curves and IC50 values should be analyzed using software like GraphPad Prism to ensure reproducibility .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis route for 5-alpha-Stigmastane-3-beta,5,6-beta-triol 3-monobenzoate?

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
  • Solvent and Catalyst Screening: Machine learning algorithms (e.g., Random Forest) predict solvent-catalyst combinations that maximize yield and minimize byproducts.
  • Kinetic Modeling: Microkinetic simulations optimize reaction conditions (temperature, pressure) using Arrhenius parameters derived from computational data .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

  • Comparative Meta-Analysis: Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., bioavailability differences due to ester hydrolysis in vivo) .
  • Pharmacokinetic Profiling: LC-MS/MS quantifies plasma/tissue concentrations to correlate in vitro IC50 with in vivo efficacy.
  • Mechanistic Studies: Knockout animal models or siRNA silencing of metabolic enzymes (e.g., esterases) clarify bioactivation pathways .

Q. How can factorial design improve experimental efficiency in studying structure-activity relationships (SAR) of derivatives?

  • Full or Fractional Factorial Designs: Systematically vary substituents (e.g., benzoate vs. acetate esters) and reaction conditions (e.g., temperature, catalyst loading).
  • Response Surface Methodology (RSM): Central composite designs model non-linear relationships between variables (e.g., steric effects vs. receptor binding affinity).
  • Multivariate Analysis: PCA or PLS-DA identifies key structural determinants of bioactivity from spectral or assay datasets .

Methodological Considerations

  • Data Integrity: Use encrypted electronic lab notebooks (ELNs) and blockchain-based audit trails to ensure traceability .
  • Ethical Compliance: Adhere to ARRIVE guidelines for animal studies, including randomization and blinding to reduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.